REACTION_CXSMILES
|
[C:1]([C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9]CC)=[O:8])=[C:5]([F:14])[CH:4]=1)#[N:2].ClC1C=C(C#N)C=CC=1C(OCC)=O>>[F:14][C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:13]=[CH:12][C:6]=1[C:7]([OH:9])=[O:8]
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Name
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|
Quantity
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0.58 g
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Type
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reactant
|
Smiles
|
C(#N)C1=CC(=C(C(=O)OCC)C=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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ClC1=C(C(=O)OCC)C=CC(=C1)C#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)C#N
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3 mmol | |
AMOUNT: MASS | 0.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |